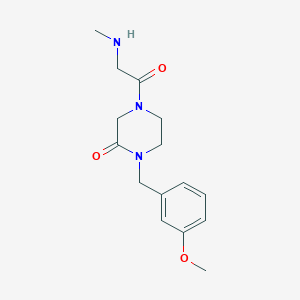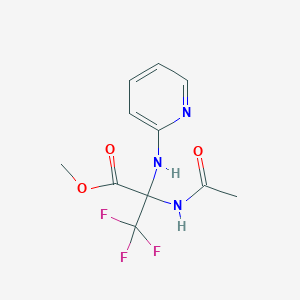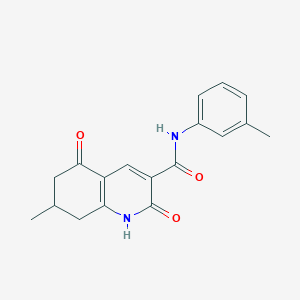
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one, also known as MG-132, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit proteasome activity. Proteasomes are large protein complexes that degrade unwanted or damaged proteins in cells, and their dysfunction has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one acts as a reversible inhibitor of the proteasome by binding to the active site of the catalytic subunits. This prevents the degradation of ubiquitinated proteins and leads to their accumulation in cells. The accumulation of these proteins can induce cell death by apoptosis, which has been exploited as a therapeutic strategy in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. It can induce the accumulation of ubiquitinated proteins, leading to the activation of stress response pathways and the induction of apoptosis. It can also modulate the activity of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of immune responses and inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
实验室实验的优点和局限性
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for the proteasome, its reversible inhibition, and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its potential toxicity to cells and its non-specific effects on other cellular pathways. It is important to carefully optimize the concentration and duration of this compound treatment in experiments to avoid these potential confounding factors.
未来方向
There are several future directions for research on 1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one and its applications. One area of focus is the development of more specific and potent proteasome inhibitors for therapeutic use in cancer and other diseases. Another area of interest is the study of the role of proteasomes in aging and age-related diseases, such as Alzheimer's and Parkinson's. Finally, the use of this compound as a tool to study the function of the proteasome in different cellular contexts and disease states will continue to be an important area of research in the coming years.
合成方法
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzylamine with N-methylglycine methyl ester, followed by the reaction of the resulting intermediate with piperazine-2,5-dione. This method has been described in detail in several scientific publications and has been optimized for high yield and purity.
科学研究应用
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one has been used extensively in scientific research as a tool to study the function of proteasomes in cells. It has been shown to inhibit both the chymotrypsin-like and caspase-like activities of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. This compound has also been used to study the role of proteasomes in the regulation of immune responses, inflammation, and neurodegeneration.
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[2-(methylamino)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-9-14(19)18-7-6-17(15(20)11-18)10-12-4-3-5-13(8-12)21-2/h3-5,8,16H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZUEAVIKIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5362282.png)
![4-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5362287.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5362298.png)
![3-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5362301.png)

![N~2~-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5362327.png)
![2-(3,4,5-trifluorobenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5362343.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5362366.png)
![2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5362373.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362377.png)
![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)
![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)